4-Phenyl-6-O-malonylglucoside

Description

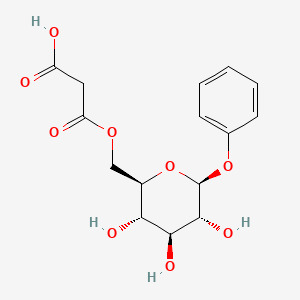

Structure

2D Structure

3D Structure

Properties

CAS No. |

104932-60-7 |

|---|---|

Molecular Formula |

C15H18O9 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C15H18O9/c16-10(17)6-11(18)22-7-9-12(19)13(20)14(21)15(24-9)23-8-4-2-1-3-5-8/h1-5,9,12-15,19-21H,6-7H2,(H,16,17)/t9-,12-,13+,14-,15-/m1/s1 |

InChI Key |

WROCAMQDRXZFKS-SWMGHYKJSA-N |

SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O |

Other CAS No. |

104932-60-7 |

Synonyms |

4-phenyl-6-O-malonyl-beta-D-glucopyranoside 4-phenyl-6-O-malonylglucoside |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of 4 Phenyl 6 O Malonylglucoside

Distribution Across Plant Species and Tissues

The distribution of 4-Phenyl-6-O-malonylglucoside and its close structural relatives is widespread throughout the plant kingdom, although its concentration can vary significantly between species and even within different tissues of the same plant. While comprehensive data mapping the precise location of this specific compound is still an emerging area of research, studies on related phenolic compounds provide valuable insights.

For instance, malonylated flavonoids, which share a similar structural modification, have been identified in a variety of plant families. It is important to note that the presence and concentration of these compounds are highly dynamic and can be influenced by developmental stage, environmental conditions, and external stimuli.

Table 1: Interactive Data on Potential Distribution of Phenylpropanoid Glucosides

| Plant Family | Common Examples | Tissue Localization (General) |

| Fabaceae (Legume Family) | Peas, Beans, Clover | Leaves, Roots, Nodules |

| Rosaceae (Rose Family) | Apples, Pears, Strawberries | Fruits, Leaves, Flowers |

| Asteraceae (Aster Family) | Sunflowers, Lettuce, Artichoke | Leaves, Flowers, Stems |

| Brassicaceae (Mustard Family) | Cabbage, Broccoli, Arabidopsis | Leaves, Seeds |

This table is illustrative and based on the general distribution of related phenolic compounds. Further research is needed to confirm the specific presence and concentration of this compound in these families and tissues.

Role in Plant Stress Physiology and Adaptation Mechanisms

Plants, being sessile organisms, have evolved sophisticated biochemical defense mechanisms to cope with a myriad of environmental stressors. Phenolic compounds, including this compound, are at the forefront of these defense strategies.

Responses to Abiotic Stressors (e.g., Drought, Salinity, Temperature)

Abiotic stressors such as drought, high salinity, and extreme temperatures can induce oxidative stress in plants, leading to cellular damage. Phenolic compounds are known to accumulate in plant tissues under such conditions, where they act as potent antioxidants, scavenging harmful reactive oxygen species (ROS). The malonylation of glucosides, a key feature of this compound, is thought to enhance the stability and solubility of these compounds, allowing for their safe accumulation in vacuoles and preventing interference with primary metabolic processes.

Research on various plant species has demonstrated a positive correlation between the accumulation of phenolic compounds and tolerance to abiotic stress. For example, studies have shown that drought stress can trigger the upregulation of genes involved in the phenylpropanoid pathway, leading to an increased production of these protective compounds. Similarly, exposure to high salinity and extreme temperatures has been linked to an increase in the concentration of various phenolic compounds in plant tissues.

Involvement in Biotic Interactions and Defense Pathways

In addition to abiotic challenges, plants are constantly under attack from herbivores and pathogens. Phenylpropanoids play a crucial role in plant defense against these biotic threats. They can act as feeding deterrents, toxins, or precursors to physical defense barriers like lignin (B12514952).

The presence of compounds like this compound can make plant tissues less palatable to insects and other herbivores. Upon tissue damage, these compounds can be released and may have direct toxic effects or interfere with the digestive processes of the herbivore.

Furthermore, some phenolic compounds function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen infection. While the specific role of this compound as a phytoalexin requires further investigation, the broader class of phenylpropanoids is well-established for its involvement in plant immune responses.

Characterization of this compound as a Plant Secondary Metabolite

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they mediate the interactions of the plant with its environment. This compound squarely fits this definition.

Its biosynthesis originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The addition of a malonyl group to the phenylglucoside core is a key modification that influences its chemical properties and biological activity. Malonylation is known to increase the water solubility and stability of various secondary metabolites, facilitating their transport and storage within the plant cell, primarily in the vacuole. This compartmentalization is crucial to prevent potential toxicity to the plant's own cellular machinery.

Biosynthesis of 4 Phenyl 6 O Malonylglucoside

Precursor Metabolic Pathways and Initial Transformations

The assembly of 4-Phenyl-6-O-malonylglucoside begins with the generation of fundamental building blocks derived from primary and secondary metabolism. These initial steps are crucial for establishing the core structure of the molecule before subsequent modifications.

Phenylpropanoid Pathway Contributions

The phenylpropanoid pathway is central to the biosynthesis of a vast array of plant secondary metabolites, including flavonoids and other phenolic compounds. wikipedia.orgnih.gov This pathway provides the foundational carbon skeleton for this compound. It commences with the amino acid phenylalanine and, through a series of enzymatic steps, produces p-coumaroyl-CoA, a key intermediate. tuscany-diet.netresearchgate.netnih.gov This molecule serves as a critical branch point, directing carbon flow towards the synthesis of numerous compounds, including the phenyl portion of this compound. wikipedia.org The enzymes of the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are instrumental in this initial phase. researchgate.netnih.gov

Role of Phenylalanine and its Derivatives

Phenylalanine, an essential aromatic amino acid, is the primary precursor for the phenylpropanoid pathway. nih.govwikipedia.org It is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL), which marks the first committed step in the biosynthesis of many phenolic compounds. nih.govwikipedia.org In some plants, tyrosine can also be utilized to produce p-coumaric acid via the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org Phenylalanine itself is synthesized via the shikimate pathway. nih.gov The conversion of phenylalanine to its derivatives is a critical metabolic node that links primary metabolism (amino acid synthesis) with the extensive network of secondary metabolism responsible for producing compounds like this compound. nih.gov

Malonyl-CoA as a Key Building Block

Malonyl-CoA serves as a crucial building block in the biosynthesis of flavonoids and other polyketides. tuscany-diet.net It is not derived from the phenylpropanoid pathway but is produced from the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. tuscany-diet.netnih.gov This enzyme exists in both plastids, for fatty acid synthesis, and the cytoplasm, where it generates the malonyl-CoA pool used for flavonoid biosynthesis. tuscany-diet.net Three molecules of malonyl-CoA are typically condensed with one molecule of p-coumaroyl-CoA by chalcone (B49325) synthase to form the characteristic C15 flavonoid backbone. tuscany-diet.netresearchgate.net In the context of this compound, malonyl-CoA is essential for the final malonylation step, which attaches a malonyl group to the glucoside moiety. ontosight.ai

Enzymology of this compound Formation

The final stages of this compound biosynthesis are orchestrated by specific classes of enzymes that catalyze the attachment of sugar and acyl groups. These enzymatic modifications are critical for the compound's structure and potential biological activity.

Characterization and Functional Analysis of Malonyltransferases (MaTs)

Malonyltransferases (MaTs) are a class of acyltransferases that catalyze the transfer of a malonyl group from malonyl-CoA to an acceptor molecule, such as a flavonoid or its glycoside. frontiersin.org These enzymes often belong to the BAHD family of acyltransferases, which are known for their role in plant secondary metabolism. nih.govelsevierpure.com Malonylation, the process catalyzed by MaTs, can increase the solubility and stability of the modified compounds. frontiersin.orgoup.com

Research on various plant species has led to the characterization of several malonyltransferases involved in the modification of anthocyanins and isoflavonoids. frontiersin.orgnih.gov For instance, studies on scarlet sage (Salvia splendens) and chrysanthemum have identified specific anthocyanin malonyltransferases responsible for the acylation of anthocyanins. nih.govelsevierpure.comresearchgate.net These enzymes often exhibit strict substrate specificity, recognizing particular glycosylated flavonoids. researchgate.net While a specific malonyltransferase for this compound has not been explicitly detailed in the provided search results, the existing knowledge on flavonoid malonyltransferases provides a strong framework for understanding this final biosynthetic step. The enzyme would likely be a malonyl-CoA-dependent acyltransferase that specifically recognizes a phenyl-glucoside precursor.

Identification of Glycosyltransferases and Acyltransferases

The biosynthesis of this compound necessitates the action of both glycosyltransferases and acyltransferases.

Glycosyltransferases (GTs) are responsible for attaching a sugar moiety, in this case, glucose, to the phenyl aglycone. maxapress.com This glycosylation step is crucial as it often precedes acylation and enhances the water-solubility and stability of the compound. oup.commaxapress.com Plant UDP-sugar dependent glycosyltransferases (UGTs) are a large family of enzymes that catalyze the glycosylation of a wide range of secondary metabolites, including flavonoids. oup.commaxapress.com The formation of the glucoside precursor of this compound would be catalyzed by a specific UGT. evitachem.com

Acyltransferases , specifically malonyltransferases as discussed above, are responsible for the final acylation step. nih.gov These enzymes belong to the broader BAHD family or the serine carboxypeptidase-like (SCPL) acyltransferase family. oup.com BAHD acyltransferases are cytosolic and utilize acyl-CoA donors like malonyl-CoA. oup.com The diversity and specificity of both glycosyltransferases and acyltransferases contribute significantly to the vast chemical diversity of flavonoids and related compounds found in plants. oup.comoup.com The identification of the specific UGT and malonyltransferase responsible for the synthesis of this compound would require targeted biochemical and genetic studies.

Compound Information Table

| Compound Name | Abbreviation |

| This compound | |

| p-Coumaroyl-CoA | |

| Phenylalanine | PAL |

| trans-Cinnamic acid | |

| Tyrosine | |

| p-Coumaric acid | |

| Malonyl-CoA | |

| Acetyl-CoA | |

| Chalcone | |

| Glucose | |

| Anthocyanins | |

| Isoflavonoids |

Enzyme Information Table

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |

| Phenylalanine/tyrosine ammonia-lyase | PTAL | Converts phenylalanine or tyrosine to their respective cinnamic acid derivatives. |

| Acetyl-CoA carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. |

| Malonyltransferases | MaTs | Transfers a malonyl group from malonyl-CoA to an acceptor molecule. |

| UDP-sugar dependent glycosyltransferases | UGTs | Transfers a sugar moiety from a UDP-sugar donor to an acceptor molecule. |

| Serine carboxypeptidase-like acyltransferases | SCPL-ATs | A class of acyltransferases involved in flavonoid modification. |

| BAHD acyltransferases | A family of acyltransferases involved in plant secondary metabolism. |

Investigation of Enzyme Kinetics and Substrate Specificity

The biosynthesis of this compound is a two-step process involving the glucosylation of a phenyl-substituted precursor followed by the malonylation of the glucoside. The enzymes catalyzing these reactions exhibit specific kinetic properties and substrate preferences that are crucial for efficient synthesis.

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, is fundamental to understanding how these biocatalysts function. wikipedia.org Key parameters such as the Michaelis constant (K_m) and the maximum reaction rate (V_max) help to characterize the efficiency and affinity of an enzyme for its substrate. nih.govmdpi.com The K_m value represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. A lower K_m suggests a higher affinity. mdpi.com

The specificity of an enzyme is determined by the unique chemical environment of its active site, which is composed of a specific arrangement of amino acid residues. libretexts.org This site binds to the substrate, forming an enzyme-substrate complex and facilitating the chemical reaction. libretexts.org The "induced fit" model suggests that the binding of the substrate can cause a conformational change in the enzyme, optimizing the alignment for catalysis. libretexts.org

In the context of this compound biosynthesis, the first step is likely catalyzed by a UDP-glucosyltransferase (UGT). These enzymes transfer a glucose moiety from UDP-glucose to an acceptor molecule. The substrate specificity of UGTs can be broad, allowing them to act on a variety of structurally similar compounds, or highly specific. The second step involves a malonyl-CoA:anthocyanin 6"-O-malonyltransferase (MAT) or a similar acyltransferase, which transfers a malonyl group from malonyl-CoA to the 6-position of the glucose moiety. The specificity of these enzymes ensures the correct acylation pattern of the glucoside.

While specific kinetic data for the enzymes directly responsible for this compound synthesis are not extensively documented, studies on analogous enzymes in the phenylpropanoid pathway provide insight. For example, research on β-d-glucan glucohydrolases reveals how the structure of the active site, with its specific subsites for binding sugar residues, dictates substrate specificity. nih.gov The tight binding at one subsite and more flexible binding at another can accommodate a range of substrates. nih.gov The stereospecificity of enzymes, their ability to discriminate between different stereoisomers of a substrate, is another critical factor determined by the chiral nature of the active site. scitechnol.com

Table 1: General Enzyme Kinetic Parameters This table illustrates typical kinetic parameters studied for enzymes, although specific values for the biosynthesis of this compound are not available.

| Parameter | Description | Significance |

|---|---|---|

| K_m | Michaelis Constant | Indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower K_m indicates higher affinity of the enzyme for the substrate. mdpi.com |

| V_max | Maximum Velocity | The maximum rate of the reaction when the enzyme is saturated with the substrate. elifesciences.org |

| k_cat | Turnover Number | The number of substrate molecules converted to product per enzyme molecule per unit of time. mdpi.com |

Genetic and Molecular Regulation of Biosynthetic Pathways

The production of secondary metabolites like this compound is tightly controlled at the genetic level. This regulation ensures that the compound is synthesized in the right place, at the right time, and in the appropriate quantity in response to developmental or environmental cues.

Gene Expression Analysis and Transcriptional Regulation

The biosynthesis of phenylpropanoids is regulated by the coordinated expression of structural genes that encode the necessary enzymes. nih.gov Gene expression analysis, often performed using techniques like quantitative real-time PCR (qRT-PCR) or single-cell RNA sequencing (scRNA-seq), allows researchers to measure the abundance of specific gene transcripts under different conditions. uky.edunih.gov This analysis can reveal which genes are up- or down-regulated, providing clues about their role in the metabolic pathway. uky.edu

Transcriptional regulation is a key mechanism controlling gene expression. nih.gov It involves transcription factors that bind to specific DNA sequences, known as cis-regulatory elements, in the promoter regions of target genes. nih.gov This binding can either activate or repress the transcription of these genes into messenger RNA (mRNA), thereby controlling the production of the corresponding enzymes. The presence of common cis-elements in the promoters of genes within a pathway allows for their coordinated regulation by the same transcription factors. nih.gov

Identification of Regulatory Genes and Transcription Factors (e.g., MYB, bHLH)

Several families of transcription factors are known to regulate the phenylpropanoid pathway, with the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) families being among the most prominent. researchgate.netmdpi.com

MYB Transcription Factors: These proteins are a large family of regulators in plants, characterized by a conserved DNA-binding domain. nih.govmdpi.com R2R3-MYB proteins are particularly important as activators of flavonoid and phenylpropanoid biosynthesis. nih.govmdpi.com They function by binding to the promoters of structural genes, such as those encoding chalcone synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR), to initiate their transcription. nih.gov Some MYB factors act as repressors, providing a dual level of control over the pathway. nih.govnih.gov For instance, specific MYB proteins have been identified as direct activators of the lignin (B12514952) biosynthetic pathway, a major branch of phenylpropanoid metabolism. nih.gov

bHLH Transcription Factors: These transcription factors often work in concert with MYB proteins to regulate gene expression. researchgate.net They can form a regulatory complex, often including a WD40 repeat protein, known as the MBW complex. researchgate.netoup.com This complex enhances the activation or suppression of structural genes involved in pathways like anthocyanin biosynthesis. researchgate.net The interaction between MYB and bHLH factors is crucial for the fine-tuning of metabolic flux through different branches of the phenylpropanoid pathway. researchgate.netmdpi.com

Table 2: Key Transcription Factor Families in Phenylpropanoid Regulation

| Transcription Factor Family | Role | Mechanism of Action | Examples of Regulated Pathways |

|---|---|---|---|

| MYB | Master regulators (activators or repressors) | Bind to specific cis-elements in the promoters of structural genes. researchgate.net | Flavonoids, Anthocyanins, Lignin, Benzenoids. nih.govnih.gov |

| bHLH | Co-regulators, often with MYB proteins | Form regulatory complexes (e.g., MBW complex) that modulate gene expression. researchgate.netmdpi.com | Anthocyanins, Proanthocyanidins. researchgate.net |

Metabolic Engineering Strategies for Biosynthesis Modulation

Metabolic engineering offers powerful strategies to modify the biosynthetic pathways of organisms to enhance the production of desired compounds like this compound. nih.gov These strategies often involve the manipulation of the regulatory and structural genes identified through molecular studies.

One common approach is the overexpression of key regulatory genes, such as MYB and bHLH transcription factors. mdpi.com By introducing a transcription factor that acts as a potent activator, it is possible to upregulate multiple genes in the pathway simultaneously, leading to increased accumulation of the final product. For example, the heterologous expression of MYB and bHLH genes from Antirrhinum in Salvia miltiorrhiza resulted in a significant increase in the production of phenolic compounds. mdpi.com

Another strategy involves the modification of structural genes to enhance enzyme activity or alter substrate specificity. Furthermore, metabolic engineering can be used to direct metabolic flux towards a specific branch of a pathway by overexpressing enzymes at key steps or by down-regulating enzymes in competing branches. nih.gov Engineering chassis organisms like Escherichia coli to produce phenylpropanoid precursors provides a platform for the synthesis of a wide range of valuable compounds. nih.gov These approaches, guided by an understanding of enzyme kinetics and genetic regulation, hold promise for the customized production of specific phenylpropanoid derivatives. mdpi.comnih.gov

Chemical Synthesis Strategies for 4 Phenyl 6 O Malonylglucoside and Analogues

Total Synthesis Approaches for Structural Confirmation and Research Material

Total synthesis provides unambiguous proof of a molecule's structure and is the definitive method for producing pure research-grade material. The total synthesis of 4-Phenyl-6-O-malonylglucoside, while not extensively detailed in a single dedicated publication, can be accomplished through established glycosylation and esterification methodologies. A general, logical pathway involves several key stages: preparation of a suitable glycosyl donor, stereoselective glycosylation, selective deprotection, malonylation, and final deprotection.

The process typically begins with a protected glucose derivative, such as peracetylated or perbenzoylated glucose, which is converted into a glycosyl donor like a glycosyl bromide or trichloroacetimidate. This donor is then reacted with the phenyl aglycone under the promotion of a Lewis acid (e.g., silver triflate or boron trifluoride etherate) to form the phenyl glucoside bond. A critical challenge is the selective deprotection of the primary 6-hydroxyl group while leaving the other secondary hydroxyls protected. This is often achieved using enzymatic or specific chemical methods. Once the 6-OH is free, it can be esterified with an activated malonic acid derivative, such as monobenzyl malonyl chloride. The final step involves the global removal of all protecting groups to yield the target molecule, this compound.

| Step | Description | Typical Reagents | Purpose |

| 1. Glycosyl Donor Preparation | A fully protected glucose derivative is converted into a reactive species suitable for glycosylation. | HBr/Acetic Acid, Trichloroacetonitrile/DBU | To activate the anomeric carbon for nucleophilic attack. |

| 2. Glycosylation | The glycosyl donor is reacted with the phenyl aglycone to form the β-glycosidic linkage. | Phenyl alcohol, Silver Triflate, Boron Trifluoride Etherate | To form the core 4-phenylglucoside structure. |

| 3. Selective Deprotection | The protecting group at the C-6 primary hydroxyl position is selectively removed. | Enzymatic hydrolysis (e.g., with Lipase), specific chemical reagents. | To expose the single hydroxyl group required for malonylation. |

| 4. Malonylation | The free 6-OH group is esterified with a protected malonic acid derivative. | Monobenzyl malonyl chloride, Pyridine | To introduce the malonyl moiety at the desired position. |

| 5. Global Deprotection | All remaining protecting groups (on the glucose ring and the malonyl group) are removed. | H₂/Pd-C (for benzyl (B1604629) groups), NaOMe/MeOH (for acetyl groups) | To yield the final target compound. |

This multi-step approach, while complex, allows for precise control over the molecular architecture, which is essential for structural verification and for creating a homogenous supply of the compound for further research applications.

Chemoenzymatic Synthesis Methods for Selective Glycosylation and Malonylation

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This strategy can significantly reduce the number of protection and deprotection steps required in classical organic synthesis, leading to more efficient and environmentally friendly processes. nih.gov

For this compound, a chemoenzymatic route can be envisioned in two key phases:

Enzymatic Glycosylation: Instead of a chemical coupling, a glycosyltransferase or a genetically engineered glycosidase (a glycosynthase) can be used to form the phenyl-glucoside bond. nih.gov For example, an immobilized β-glucosidase could catalyze the direct glucosidation between phenyl alcohol and D-glucose, yielding the benzyl β-D-glucoside. nih.gov This enzymatic approach typically offers high stereoselectivity, producing the desired β-anomer with high fidelity.

Enzymatic Malonylation: The most significant advantage of an enzymatic approach lies in the regioselective acylation of the glucoside. Lipases and proteases, when used in non-aqueous organic solvents, are well-known to catalyze transesterification reactions with high regioselectivity, often favoring the primary hydroxyl group (6-OH) of a sugar. A protease like subtilisin could be used to regioselectively introduce a methyl malonate residue at the 6-OH position of the phenylglucoside. researchgate.net This avoids the need for protecting the other hydroxyl groups on the sugar ring. A subsequent selective enzymatic hydrolysis of the methyl ester would yield the final product.

| Method | Advantages | Disadvantages |

| Total Chemical Synthesis | High control, well-established, suitable for wide range of substrates. | Requires multiple protection/deprotection steps, often uses harsh reagents. |

| Chemoenzymatic Synthesis | High regioselectivity and stereoselectivity, milder reaction conditions, fewer steps. nih.gov | Enzyme specificity can limit substrate scope, requires optimization of reaction conditions (pH, solvent). |

This approach leverages the strengths of both chemical and biological catalysis to construct the target molecule efficiently.

Targeted Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of analogues of this compound is driven by the desire to create molecules with improved stability, bioavailability, or biological activity. thieme-connect.de A primary target for modification is the glycosidic bond itself. Natural O-glycosides can be susceptible to hydrolysis by enzymes in the body, which can limit their therapeutic potential. thieme-connect.de

One major strategy is the synthesis of C-glucoside analogues, where the anomeric oxygen is replaced by a methylene (B1212753) (CH₂) group. This C-C bond is resistant to enzymatic cleavage, enhancing the molecule's stability. thieme-connect.deresearchgate.net The synthesis of such C-analogues of related phenylethanoid O-glucosides has been reported, often employing methods like the Julia olefination to form a key carbon-carbon double bond, which is subsequently reduced. thieme-connect.deresearchgate.net This creates a hydrolytically stable link between the phenyl-containing aglycone and the glucose moiety.

Other targeted modifications can include:

Alterations to the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, or halogen groups) on the phenyl ring to probe structure-activity relationships.

Modification of the Malonyl Group: Replacing the malonyl group with other dicarboxylic acids or different acyl chains to modulate lipophilicity and interaction with biological targets.

Changes to the Sugar Moiety: Using sugars other than glucose or introducing modifications to the glucose hydroxyl groups.

| Analogue Type | Modification | Synthetic Goal | Key Synthetic Strategy |

| C-Glucoside Analogue | Anomeric oxygen replaced with a carbon atom. | Increase hydrolytic stability and bioavailability. thieme-connect.deresearchgate.net | Julia Olefination, Wittig-type reactions. researchgate.net |

| Aromatic Ring Derivative | Addition of substituents to the phenyl ring. | Modulate biological activity and receptor binding. | Standard aromatic substitution reactions on the aglycone prior to glycosylation. |

| Acyl Group Analogue | Malonyl group is replaced by a different acyl chain. | Alter lipophilicity and target interaction. | Esterification with different activated carboxylic acids. |

These synthetic efforts allow for a systematic exploration of the chemical space around the parent molecule to identify derivatives with superior properties.

Development of Novel Synthetic Methodologies for Malonylated Glucosides

The synthesis of complex glycosides continues to be a dynamic field of research, with ongoing efforts to develop more efficient and selective methods. ethernet.edu.et These novel methodologies are directly applicable to the synthesis of this compound and its class of compounds.

Key areas of development include:

Solid-Phase Synthesis: Adapting glycosylation and acylation reactions to a solid support allows for the rapid and automated synthesis of libraries of glycosides. ethernet.edu.et This is particularly useful for generating a wide range of analogues for biological screening.

Novel Glycosylation Methods: Research continues into new types of glycosyl donors and promoters to achieve higher yields and better stereocontrol. This includes the development of solvent-free glycosylation reactions and the use of environmentally benign catalysts like solid acids. rsc.orgbohrium.com

Flow Chemistry: Performing glycosylation reactions in continuous flow reactors can offer better control over reaction parameters (temperature, time), improve safety, and facilitate scaling up of the synthesis.

These advancements aim to make the synthesis of valuable compounds like malonylated glucosides more practical, cost-effective, and sustainable.

Advanced Analytical Methodologies for 4 Phenyl 6 O Malonylglucoside Research

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the identification and quantification of 4-Phenyl-6-O-malonylglucoside. These techniques offer high sensitivity and specificity, allowing for the accurate determination of its elemental composition and the elucidation of its structure through fragmentation analysis.

Elucidation of Malonyl-Glucoside Fragmentation Patterns

In tandem mass spectrometry, the fragmentation of malonylated glycosides follows predictable pathways that are crucial for structural confirmation. For this compound, collision-induced dissociation (CID) would typically induce specific cleavages. A characteristic fragmentation pattern for malonylated glycosides involves the neutral loss of the malonyl group (86 Da) from the precursor ion. Another significant fragmentation pathway is the cleavage of the glycosidic bond, resulting in the formation of a phenyl aglycone fragment ion and a malonylated glucose fragment. Further fragmentation of the sugar moiety can also occur, providing additional structural information. The analysis of these fragmentation patterns is essential for distinguishing this compound from other related compounds.

The fragmentation of phenolic C-glycosides, which share structural similarities, often involves water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavage within the sugar moiety. nih.govresearchgate.net While this compound is an O-glycoside, the principles of sugar fragmentation can be analogous.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |

| [M-H]⁻ | [M-H-86]⁻ | Loss of malonyl group |

| [M-H]⁻ | [Phenyl-O]⁻ | Cleavage of the glycosidic bond |

| [M-H]⁻ | [Malonyl-glucose-H]⁻ | Cleavage of the glycosidic bond |

This table is predictive and based on known fragmentation patterns of similar compounds.

Quantitative Metabolomics Profiling in Plant Extracts and Biological Samples

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of this compound in complex mixtures such as plant extracts and biological samples. nih.govresearchgate.netmdpi.comunmul.ac.id By employing a stable isotope-labeled internal standard, accurate and precise quantification can be achieved. High-resolution mass spectrometry allows for the creation of extracted ion chromatograms with a very narrow mass window, minimizing interferences from co-eluting compounds and enhancing the accuracy of quantification.

The quantitative analysis of phenolic glycosides in plant extracts has been successfully demonstrated using LC-MS methodologies. These approaches are critical for understanding the distribution and concentration of these compounds in various biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of natural products, including this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the phenyl, glucose, and malonyl moieties. The protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The anomeric proton of the glucose unit would resonate at a characteristic downfield shift (around δ 4.5-5.5 ppm) with a coupling constant indicative of its β-configuration. The protons of the malonyl group would appear as a singlet or an AB system depending on their magnetic environment.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the phenyl ring, the glucose unit (including the anomeric carbon typically around δ 100-105 ppm), and the malonyl group (with characteristic signals for the carbonyl and methylene (B1212753) carbons) would all be identifiable. The acylation at the 6-position of the glucose would cause a downfield shift of the C-6 signal and an upfield shift of the C-5 signal compared to the non-acylated phenyl glucoside.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl | Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| Glucose | H-1' (anomeric) | 4.5 - 5.5 | 100 - 105 |

| Glucose | C-6' | - | ~63-65 (downfield shifted) |

| Malonyl | CH₂ | ~3.2 - 3.5 | ~40-45 |

| Malonyl | C=O | - | ~165-175 |

This table provides predicted chemical shift ranges based on data for similar compounds like phenyl-β-D-glucopyranoside and malonylated flavonoids. np-mrd.orgnih.govchemicalbook.comchemicalbook.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structure of this compound. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the glucose and phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on their attached proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the stereochemistry of the glycosidic linkage and the conformation of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups. nih.govmdpi.comnih.govspectroscopyonline.com

The FT-IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups of the glucose moiety (broad band around 3300-3500 cm⁻¹), the aromatic C-H stretching of the phenyl group (around 3000-3100 cm⁻¹), the carbonyl (C=O) stretching of the ester and carboxylic acid groups of the malonyl moiety (around 1730-1760 cm⁻¹ and 1700-1725 cm⁻¹, respectively), and the C-O stretching vibrations of the ether and ester linkages (in the region of 1000-1300 cm⁻¹).

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations of the phenyl group typically give rise to strong Raman bands. The symmetric stretching of the C=O groups would also be observable. The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions. researchgate.netnih.govsapub.orgnih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Glucose) | Stretching | 3500 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Ester, Malonyl) | Stretching | 1760 - 1730 |

| C=O (Carboxylic Acid, Malonyl) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether, Ester) | Stretching | 1300 - 1000 |

This table presents typical wavenumber ranges for the indicated functional groups.

UV-Visible Spectroscopy in Mechanistic and Quantitative Studies

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used for the quantitative and qualitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mdpi.com For this compound, this method is instrumental in determining its concentration in solutions and can provide insights into its electronic structure. The absorption of UV light by the molecule is primarily due to the π-electron system of the phenyl group, which undergoes electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca

The quantitative analysis of this compound relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. ijpsjournal.com By preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed. This curve is then used to determine the concentration of the compound in unknown samples. ijpsjournal.com The λmax for phenyl glycosides is typically influenced by the solvent and the presence of other chromophores. utoronto.ca The presence of the malonyl group is not expected to significantly shift the primary absorption band of the phenyl chromophore but may influence the molar absorptivity.

Mechanistic studies can also employ UV-Vis spectroscopy to monitor reactions involving this compound. For instance, the kinetics of its enzymatic or chemical hydrolysis can be followed by observing the change in absorbance over time as the parent compound is converted into products that may have different spectral properties. amhsr.org

| Parameter | Description | Typical Application |

| λmax | Wavelength at which the compound exhibits maximum absorbance. | Qualitative identification and selection of wavelength for quantitative analysis. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | Used in the Beer-Lambert equation for concentration determination. |

| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. | Essential for accurate quantitative analysis of unknown samples. |

| Kinetic Scans | Repeated absorbance measurements at a fixed wavelength over time. | Monitoring reaction rates and studying degradation or transformation mechanisms. |

Chromatographic Separation Techniques (HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially from complex mixtures like plant extracts. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods in this context. onyxipca.comresearchgate.net

Method Development for Isolation and Purification

Developing a robust chromatographic method is the first step for isolating and purifying this compound. The process involves a systematic optimization of several parameters to achieve high resolution, good peak shape, and reproducibility. thermofisher.com

Stationary Phase Selection : Due to the polar nature of the glycosidic moiety and the non-polar phenyl group, reversed-phase (RP) chromatography is the most common choice. C18 columns are widely used as they provide excellent retention and separation for such moderately polar compounds. onyxipca.com Phenyl-hexyl columns can also be employed to offer alternative selectivity through π-π interactions with the analyte's aromatic ring. onyxipca.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent, most commonly acetonitrile or methanol. nih.gov The use of a weak acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks. gyanvihar.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target compound while separating it from other matrix components. nih.gov

Detection : A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set at the λmax of the phenyl chromophore to ensure high sensitivity and selectivity. nih.gov

The goal of method development is to achieve a balance between resolution, analysis time, and solvent consumption. The process is often iterative, involving scouting runs with different columns and mobile phases, followed by fine-tuning of the gradient profile, flow rate, and column temperature. thermofisher.com

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH, improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale HPLC. |

| Detection | UV/DAD at ~260-280 nm | Corresponds to the absorbance of the phenyl group. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Application in Complex Plant Extract Analysis and Metabolite Profiling

Once a method is developed, it can be applied to the analysis of this compound in complex matrices such as plant extracts. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for high-throughput metabolite profiling. mdpi.com

When coupled with Mass Spectrometry (MS), the technique becomes LC-MS, a cornerstone of modern metabolomics. youtube.com LC-MS provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the compound and its fragments, enabling unambiguous identification. mdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can measure the mass with very high accuracy, allowing for the determination of the elemental composition of this compound and distinguishing it from other co-eluting compounds. researchgate.netmdpi.com

In metabolite profiling studies, LC-MS is used to create a chemical fingerprint of a plant extract. nih.gov By comparing the retention time and mass spectra of peaks in the sample to that of an authentic standard of this compound, the compound can be positively identified and quantified. Untargeted metabolomics approaches can also lead to the tentative identification of this and other related metabolites based on their accurate mass and fragmentation patterns. researchgate.net

Computational Chemistry and Theoretical Spectroscopic Analysis

Computational chemistry provides invaluable tools for understanding the structural and electronic properties of this compound at a molecular level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (structural optimization). nih.gov This involves finding the geometry with the lowest electronic energy.

From the optimized structure, a range of electronic properties can be calculated:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. cam.ac.uk It also correlates with the energy required for the first electronic transition, which can be related to the λmax observed in UV-Vis spectroscopy. cam.ac.uk

Electron Density Distribution : DFT can map the electron density, revealing the distribution of charge across the molecule and identifying electrophilic and nucleophilic sites.

Theoretical Spectra : Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, predicting the λmax and oscillator strengths of electronic transitions, which can then be compared with experimental data for validation. cam.ac.uk

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to describe the orbitals. nih.gov

| Property | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D conformation, including bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and corresponds to the energy of the first electronic excitation. |

Molecular Modeling and Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation calculates the trajectory of every atom in the molecule by solving Newton's equations of motion, providing a view of its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space : The glycosidic bond and the flexible malonyl chain allow for multiple rotational conformations (rotamers). MD simulations can explore these different conformations and determine their relative populations, providing a more realistic picture of the molecule's structure in solution than a single static model. nih.gov

Analyze Solvent Effects : By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how hydrogen bonding and other solvent interactions influence its conformation and stability.

Study Molecular Interactions : MD is a key tool for investigating how this compound might interact with biological macromolecules, such as enzymes or receptors. It can predict binding modes and estimate the stability of the resulting complex, providing insights into potential biological activity. semanticscholar.org

Analysis of MD trajectories yields data on Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to monitor its compactness. mdpi.com

Mechanistic Investigations of Biological Activities and Interactions

Molecular and Cellular Mechanisms of Action in Plant Systems

There is no specific information available in the scientific literature regarding the molecular and cellular mechanisms of action of 4-Phenyl-6-O-malonylglucoside in plant systems.

In a broader context, the malonylation of glycosides is recognized as a significant metabolic process in plants. This modification can alter the solubility, stability, and transport of compounds within the plant. Often, malonylation is a key step in the detoxification of xenobiotics and the sequestration of secondary metabolites into the vacuole for storage. researchgate.net Malonylated compounds are typically more water-soluble, which facilitates their transport across cellular membranes and into the vacuole. researchgate.net However, without specific studies on this compound, its precise role in any cellular or molecular process in plants remains unelucidated.

Enzymatic Interaction Studies in Vitro (e.g., enzyme inhibition or modulation)

No in vitro studies on the enzymatic interactions of this compound, such as its potential to inhibit or modulate enzyme activity, have been reported in the available scientific literature.

General studies on similar compounds, phenolic glucosides, indicate a wide range of biological activities, which are often linked to their interaction with enzymes. However, the specific enzymatic targets and the nature of these interactions for this compound have not been investigated.

Modulation of Specific Biochemical Pathways in Plants

There is no available research detailing the modulation of specific biochemical pathways in plants by this compound.

Plants possess a vast network of primary and secondary metabolic pathways that are crucial for their growth, development, and defense. scitechnol.comnih.gov Secondary metabolites, including various phenolic compounds, are known to play significant roles in these pathways. scitechnol.com The addition of a malonyl group can be a critical step in the metabolic fate of these compounds. researchgate.net Nevertheless, the specific pathways influenced by this compound have not been identified.

Structure-Activity Relationship (SAR) Studies for Biological Targets

No structure-activity relationship (SAR) studies have been conducted for this compound to identify its biological targets. SAR studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. nih.govfrontiersin.org

Identification of Key Structural Moieties for Specific Activities

Without any identified biological activities for this compound, it is not possible to identify key structural moieties responsible for such activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No quantitative structure-activity relationship (QSAR) models have been developed for this compound. QSAR modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties and structural features. nih.govmdpi.com The development of a QSAR model requires a dataset of compounds with known activities, which is not available for this compound and its close analogs.

Metabolic Fate and Biotransformation in Research Models Non Human Clinical Focus

In Vivo Xenobiotic Metabolism Studies in Animal Models (e.g., Rat)

In vivo studies in animal models are instrumental in characterizing the metabolic fate of compounds under physiological conditions. Research utilizing rats has been central to understanding the biotransformation of 4-Phenyl-6-O-malonylglucoside. When administered orally to rats, this compound undergoes rapid metabolism and excretion.

A comparative study investigated the metabolic fates of 14C-labeled phenol (B47542), phenyl glucoside, and phenyl 6-O-malonyl-glucoside in rats following equimolar oral dosing nih.gov. The findings revealed that radioactivity from all three compounds was rapidly excreted, primarily in the urine, with at least 80% of the administered dose being eliminated within 24 hours nih.gov.

The excretion pattern of phenyl 6-O-malonyl-glucoside was remarkably similar to that of phenol nih.govsigmaaldrich.comsigmaaldrich.com. This suggests that the parent compound is extensively hydrolyzed in vivo to yield phenol, which then follows its characteristic metabolic pathway. In contrast, a significant portion of the administered phenyl glucoside was excreted unchanged, highlighting a key difference in the metabolic handling of the malonylated versus the non-malonylated glucoside nih.govsigmaaldrich.comsigmaaldrich.com.

In Vitro Enzymatic Hydrolysis and Conjugation Studies

The metabolic transformations observed in vivo are driven by a suite of enzymes primarily located in the liver and other tissues. The metabolism of this compound involves both hydrolytic and conjugation reactions.

The rapid appearance of phenol metabolites in the urine of rats dosed with this compound strongly implies efficient enzymatic hydrolysis of the parent compound nih.gov. This initial step likely involves esterases that cleave the malonate group and glycosidases that hydrolyze the glycosidic bond to release phenol.

Following hydrolysis, the liberated phenol undergoes Phase II conjugation reactions. The primary conjugation pathways for phenol are sulfation, mediated by sulfotransferases, and glucuronidation, catalyzed by UDP-glucuronosyltransferases nih.gov. These processes increase the water solubility of the xenobiotic, facilitating its renal excretion.

Characterization of Metabolites and Transformation Products

The identification and quantification of metabolites are crucial for mapping the biotransformation pathways of a parent compound. In the case of this compound administered to rats, the major metabolites detected in the urine were conjugates of phenol.

The primary metabolite was identified as phenyl sulphate, accounting for a significant portion of the excreted dose, similar to the metabolic profile of phenol itself nih.gov. Phenyl glucuronide was also identified as a notable metabolite, though typically in lesser amounts than the sulfated conjugate nih.gov.

In addition to these major metabolites, smaller quantities of phenyl glucoside and the unmetabolized this compound were also detected in the urine nih.govsigmaaldrich.comsigmaaldrich.com. The presence of these minor components suggests that a small fraction of the parent compound and its initial hydrolysis product (phenyl glucoside) may be absorbed and excreted before complete metabolism occurs.

The table below summarizes the identified metabolites of this compound in rats.

| Parent Compound | Metabolite | Metabolic Process |

| This compound | Phenyl Sulphate | Hydrolysis followed by Sulfation |

| This compound | Phenyl Glucuronide | Hydrolysis followed by Glucuronidation |

| This compound | Phenyl Glucoside | Hydrolysis (demalonylation) |

| This compound | This compound | Unchanged (minor fraction) |

Derivatives and Analogues of 4 Phenyl 6 O Malonylglucoside in Research

Synthesis and Characterization of Related Malonylated Glucosides (e.g., Isoflavones, Anthocyanins)

The biosynthesis of malonylated glucosides such as isoflavones and anthocyanins is a multi-step enzymatic process that occurs in plants. encyclopedia.pubnih.gov The general pathway involves the initial synthesis of the core flavonoid structure, followed by glycosylation and subsequent acylation with a malonyl group. encyclopedia.pubresearchgate.net

Isoflavones: The biosynthesis of isoflavones begins with the phenylpropanoid pathway, which produces flavonoid precursors like naringenin. nih.gov A key step is the conversion of these precursors into the basic isoflavone (B191592) skeleton by isoflavone synthase (IFS). nih.gov This is followed by glycosylation, where a sugar moiety is attached to the isoflavone aglycone, a reaction catalyzed by UDP-sugar flavonoid glycosyltransferases (UFGTs). encyclopedia.pubfrontiersin.org For example, the isoflavone aglycones daidzein (B1669772) and genistein (B1671435) are converted to their respective 7-O-glucosides, daidzin (B1669773) and genistin. encyclopedia.pubscispace.com

The final step is malonylation, which is catalyzed by a malonyl-CoA:isoflavone glucoside malonyltransferase. scispace.comresearchgate.net This enzyme transfers a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucosyl moiety attached to the isoflavone. scispace.com This process prevents the enzymatic degradation of the glycosylated isoflavones by altering their lipophilicity and prepares them for storage. encyclopedia.pub

Anthocyanins: The biosynthesis of anthocyanins, the pigments responsible for many red, purple, and blue colors in flowers and fruits, follows a similar sequence. mdpi.comgenome.jp After the formation of the anthocyanidin aglycone (e.g., cyanidin (B77932), delphinidin), it undergoes glycosylation, often at the 3-O-position, by enzymes like anthocyanin 3-O-glucosyltransferase (3GT). frontiersin.orgresearchgate.net

This glucoside is then a substrate for an anthocyanin malonyltransferase. researchgate.netnih.gov For instance, Malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase (Ss5MaT1) from Salvia splendens specifically catalyzes the transfer of a malonyl group to the 6'''-hydroxyl group of the 5-glucoside moiety of anthocyanins. acs.orgnih.govnih.gov Similarly, an enzyme from Dahlia variabilis (Dv3MaT) catalyzes the malonylation of the 6"-hydroxyl group of the 3-O-glucoside of anthocyanidins like pelargonidin (B1210327) 3-O-glucoside. nih.gov This malonylation is crucial for pigment stabilization. nih.gov

Characterization: The identification and characterization of these complex molecules rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (HPLC-ESI-MS) and photodiode array detection is a powerful tool for separating, identifying, and characterizing known and novel malonylated glucosides from plant extracts. nih.govresearchgate.net Analysis of collision-induced dissociation (CID)/MS/MS spectra allows for detailed structural elucidation, including the determination of the aglycone structure, the sequence of the glycan part, and sometimes the position of acylation. scispace.comnih.govresearchgate.net

Comparative Studies of Biological Activities and Mechanistic Pathways

Malonylation significantly alters the physicochemical properties and, consequently, the biological activities of glucosides. Comparative studies between malonylated and non-malonylated analogues reveal the functional importance of this modification.

Stability and Solubility: A primary role of malonylation is to enhance the stability and solubility of flavonoid glycosides. nih.govnih.gov For anthocyanins, the addition of an aliphatic acyl group like malonyl is believed to be important for increasing water solubility, protecting the glycosides from enzymatic degradation by enzymes like β-glucosidase, and facilitating their transport and uptake into plant vacuoles for storage. nih.gov The spectral stability of cyanidin 3-O-6"-O-malonylglucoside at pH levels found in flowers is significantly higher than that of its non-malonylated precursor, cyanidin 3-O-glucoside. nih.gov

Mechanistic Pathways: At the enzymatic level, the mechanism of malonyl transfer has been studied. For example, the malonyltransferase Ss5MaT1 from Salvia splendens operates via a ternary complex mechanism, where the enzyme forms a complex with both substrates (the anthocyanin and malonyl-CoA) before catalysis occurs. acs.orgnih.gov Specific amino acid residues, such as His167 and Asp390, are crucial for the catalytic activity, likely participating in a general acid/base catalysis mechanism. nih.gov Understanding these enzymatic pathways is essential for the potential bioengineering of plants to produce modified flavonoids with desired properties. nih.govnih.gov

Structure-Property Relationships for Derivative Design and Optimization

The biological activity of flavonoids and their derivatives is highly dependent on their chemical structure. nih.gov Understanding the relationship between structure and property is fundamental for the rational design and optimization of new analogues with enhanced or specific biological functions.

Key Structural Features: Several structural features are known to influence the activity of flavonoids:

Hydroxyl Groups: The number and position of hydroxyl groups on the A and B rings are critical. For antioxidant activity, the presence of ortho-dihydroxyl groups at the C-3′ and C-4′ positions of the B ring is a significant contributor. mdpi.com

C Ring Structure: The double bond between C2 and C3 in conjunction with a 4-oxo group enhances antioxidant properties. nih.govmdpi.com

Glycosylation: The attachment of sugar moieties generally increases solubility but may decrease radical scavenging capacity compared to the aglycone. nih.gov The type and position of the sugar are also important. mdpi.com

Acylation (Malonylation): As discussed, malonylation improves stability and solubility. nih.gov The position of the malonyl group on the sugar can also be a factor, with isomers of 6"-O-malonyl isoflavone glycosides having been detected. nih.govresearchgate.net

Derivative Design and Optimization: This knowledge of structure-property relationships guides the design of new derivatives. For instance, acylation is a strategy used to increase the structural diversity and biological activity of flavonoids. mdpi.com By selectively acetylating or malonylating specific hydroxyl groups, researchers can modulate properties like lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets. mdpi.comnih.gov For example, studies on acetylated flavonoids have shown that acetylation can enhance the anti-proliferative effects of compounds like quercetin (B1663063) and kaempferol (B1673270) in cancer cell lines. mdpi.com

The goal of derivative design is to create analogues with improved characteristics, such as enhanced bioavailability, greater stability, or higher specificity towards a biological target. nih.gov By combining knowledge of biosynthetic pathways and structure-activity relationships, it is possible to use metabolic engineering or semi-synthetic approaches to produce novel malonylated glucosides and other derivatives with optimized properties for potential applications in medicine and nutrition. nih.govmdpi.com

Advanced Research Applications and Future Perspectives

Applications in Agricultural Biotechnology for Enhanced Crop Resilience and Yield

The imperative to enhance crop yield and resilience in the face of global food insecurity and climate change has driven research into novel biochemical strategies. nih.gov The chemical class to which 4-Phenyl-6-O-malonylglucoside belongs—phenylpropanoids—plays a crucial role in plant defense mechanisms. journalijecc.com These compounds are involved in protecting plants against herbivores and pathogens. nih.gov

One of the key ways plants respond to stress, both biotic and abiotic, is through the production of reactive oxygen species (ROS). researchgate.netbiology-journal.org Phenolic compounds, including phenylpropanoids, are instrumental in scavenging these ROS, thereby mitigating cellular damage. researchgate.netbiology-journal.orgnih.gov The accumulation of these compounds at infection sites can restrict the growth of microbes. researchgate.netbiology-journal.org Furthermore, under stressful conditions like drought or extreme temperatures, the biosynthesis of phenolics and flavonoids is often upregulated to protect the plant. researchgate.netbiology-journal.org

The introduction or enhancement of the biosynthetic pathway for compounds like this compound in crops could bolster their natural defense systems. This could lead to crops with enhanced resistance to pests and diseases, as well as improved tolerance to environmental stressors like UV radiation and soil salinity. nih.gov Such advancements have the potential to increase crop yields and reduce the reliance on synthetic pesticides.

Table 1: Potential Roles of Phenylpropanoid Glucosides in Crop Resilience

| Stress Factor | Potential Role of this compound | Mechanism of Action |

| Biotic Stress | ||

| Pathogen Infection | Phytoalexin/Phytoanticipin | Direct toxicity to pathogens, reinforcement of cell walls |

| Herbivory | Anti-feedant | Deterring insect feeding through taste or toxicity |

| Abiotic Stress | ||

| UV Radiation | UV-B Shielding | Absorption of harmful UV radiation in epidermal cells |

| Drought | Osmoprotectant/Antioxidant | Maintaining cellular turgor, scavenging reactive oxygen species |

| Salinity | Ion Homeostasis/Antioxidant | Regulating ion transport, mitigating oxidative stress |

Potential as a Lead Compound for Development of Agrochemicals or Botanical Research Tools

The inherent biological activity of plant-derived secondary metabolites makes them excellent candidates for the development of new agrochemicals. The structural features of this compound suggest it could serve as a lead compound for creating novel, environmentally benign pesticides or plant growth regulators.

The phenylpropanoid pathway produces a diverse array of compounds with known antimicrobial and insecticidal properties. nih.govjournalijecc.com By isolating and studying the specific activities of this compound, researchers could identify novel modes of action against crop pests and diseases. Synthetic analogues of this natural product could be developed to enhance its efficacy, stability, and spectrum of activity, leading to a new generation of sustainable crop protection products.

As a botanical research tool, this compound can be used to investigate the intricate signaling pathways that govern plant defense responses. By applying this compound to plants, researchers can study its effect on gene expression, protein activity, and the production of other metabolites, thereby elucidating its role in the plant's defense network.

Emerging Research Directions in Plant Metabolomics and Functional Genomics

The fields of plant metabolomics and functional genomics are powerful tools for understanding the complex biochemical networks within plants. ucdavis.edunih.govresearchgate.net These disciplines aim to identify and quantify the complete set of metabolites (the metabolome) and to determine the function of genes. ucdavis.edursc.org

The study of compounds like this compound is central to this effort. By correlating the presence and abundance of this metabolite with specific genetic traits or environmental conditions, researchers can begin to unravel its physiological function. For instance, if levels of this compound are found to increase significantly when a plant is exposed to a particular pathogen, it would be strong evidence for its role in the defense response to that pathogen.

Functional genomics approaches, such as transcriptomics (the study of the complete set of RNA transcripts), can be integrated with metabolomic data to identify the genes responsible for the biosynthesis of this compound. rsc.orgnih.gov This knowledge can then be used in targeted breeding programs or genetic engineering to develop crops with enhanced production of this protective compound.

Table 2: Research Approaches for this compound

| Research Area | Technique | Objective |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Identification and quantification of this compound in various plant tissues and under different stress conditions. |

| Functional Genomics | Transcriptomics (RNA-Seq), Gene Knockout/Overexpression | Identification of genes involved in the biosynthesis, transport, and regulation of this compound. |

| Biochemical Assays | Enzyme Assays, In Vitro Bioactivity | Characterization of the enzymes in its biosynthetic pathway and testing its efficacy against various pathogens and pests. |

Interdisciplinary Approaches in Phytochemical Research

The comprehensive study of phytochemicals like this compound necessitates a collaborative, interdisciplinary approach. This involves the integration of expertise from various fields:

Analytical Chemistry: For the isolation, purification, and structural elucidation of the compound.

Plant Physiology: To understand the role of the compound in plant growth, development, and stress response.

Molecular Biology and Genetics: To identify and characterize the genes and enzymes involved in its biosynthesis and regulation.

Computational Biology and Bioinformatics: To analyze large datasets from metabolomic and genomic studies and to model its biosynthetic pathway.

Agronomy and Crop Science: To apply the fundamental knowledge gained to improve crop varieties and agricultural practices.

By combining these diverse perspectives, researchers can gain a holistic understanding of this compound, from its molecular biosynthesis to its ecological function and its potential applications in agriculture. This integrated approach will be crucial for unlocking the full potential of this and other plant-derived natural products.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 4-Phenyl-6-O-malonylglucoside in plant extracts?

- Methodological Answer : Use a combination of reversed-phase HPLC-UV and LC-ESI-MS/MS for quantification. The malonyl group introduces polarity shifts, so gradient elution with C18 columns (e.g., 0.1% formic acid in water/acetonitrile) improves resolution. UV detection at 280–320 nm captures aromatic absorption, while MS/MS in negative ion mode ([M−H]⁻ ions) enhances specificity. Calibrate with authentic standards to address matrix interference .

- Data Contradiction Note : Discrepancies in retention times may arise due to pH-dependent malonyl ester hydrolysis. Validate method stability using spiked samples stored under varying conditions (e.g., 4°C vs. −20°C) .

Q. How can researchers optimize the purification of this compound from complex matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) to retain polar glycosides. Follow with preparative HPLC using ion-pairing agents (e.g., 0.05% trifluoroacetic acid) to counter malonyl’s carboxylate group. Confirm purity via NMR (¹H and ¹³C) and high-resolution MS. highlights the utility of phloridzin purification protocols as a reference .

Q. What factors influence the stability of this compound during extraction?

- Methodological Answer : The malonyl ester is labile under alkaline conditions. Use cold methanol/water (70:30 v/v, pH 3–4) with 0.1% ascorbic acid to inhibit enzymatic hydrolysis. Lyophilization at −50°C preserves structural integrity. Monitor degradation via TLC or LC-MS post-extraction .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for scalable production?

- Methodological Answer : Utilize UDP-glucosyltransferases (UGTs) from Arabidopsis thaliana (e.g., AtUGT84A2) for regioselective glucosylation. Couple with malonyl-CoA:acyltransferase (e.g., from Salvia miltiorrhiza) for malonylation. Optimize reaction pH (6.5–7.0) and co-factor (Mg²⁺) concentrations. Monitor reaction kinetics via LC-MS and adjust UDP-glucose/malonyl-CoA ratios to minimize byproducts .

Q. What challenges arise in characterizing the stereochemistry of this compound using NMR?

- Methodological Answer : The malonyl group’s flexibility complicates NOESY/ROESY analysis. Use 2D HSQC-TOCSY to resolve sugar-proton correlations and compare coupling constants (J₆a,6b ~ 10–12 Hz) with known glucoside derivatives. Assign malonyl protons via ¹³C DEPT-135, focusing on carboxylate carbons (δ ~170–175 ppm). ’s dihydrochalcone glucoside assignments provide a framework .

Q. How can conflicting bioactivity data for this compound across studies be resolved?

- Methodological Answer : Discrepancies often stem from impurity profiles or assay conditions. Standardize bioassays using ≥95% pure compound (validated by LC-MS/NMR). For antioxidant studies, compare DPPH/ABTS radical scavenging under identical pH and temperature. In cell-based assays, control for malonate metabolism (e.g., mitochondrial uptake). Cross-reference with structurally analogous compounds (e.g., kaempferol-3-O-malonylglucoside) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.